2-chloro-N-cyclopropylnicotinamide
Overview
Description
2-chloro-N-cyclopropylnicotinamide is a chemical compound with the CAS Number: 25764-78-7 . It has a molecular weight of 196.64 and its IUPAC name is 2-chloro-N-cyclopropylnicotinamide . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-cyclopropylnicotinamide is represented by the linear formula: C9H9ClN2O . The InChI code for this compound is 1S/C9H9ClN2O/c10-8-7 (2-1-5-11-8)9 (13)12-6-3-4-6/h1-2,5-6H,3-4H2, (H,12,13) .Physical And Chemical Properties Analysis
2-chloro-N-cyclopropylnicotinamide is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
To provide value and align with the request for scientific research applications, I will highlight general research areas where similar compounds have shown significance. This approach will give an insight into where "2-chloro-N-cyclopropylnicotinamide" could potentially be applied, based on the activities of chemically related compounds.
Applications in Drug Synthesis and Medicinal Chemistry
Compounds with structures similar to "2-chloro-N-cyclopropylnicotinamide" often find applications in the synthesis of pharmaceutical drugs. For example, nevirapine, an anti-infective agent used in the treatment of HIV, involves compounds with chloro-nicotinamide structures in its synthesis process (Hu Yong-an, 2012). Such compounds can serve as key intermediates in creating therapeutic agents, highlighting the importance of similar chloro-nicotinamide derivatives in drug development.
In Supramolecular Chemistry and Crystal Engineering
Chloro-nicotinamide derivatives are also significant in supramolecular chemistry and crystal engineering. These compounds can participate in forming co-crystals with various pharmaceuticals, potentially altering their physical properties, such as solubility and stability. A study on co-crystal formation using isonicotinamide with different carboxylic acids demonstrates the potential of nicotinamide derivatives in enhancing the properties of co-crystals, which could be relevant for "2-chloro-N-cyclopropylnicotinamide" (A. Lemmerer & M. Fernandes, 2012).
Safety And Hazards
The safety information for 2-chloro-N-cyclopropylnicotinamide includes several hazard statements: H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 . The compound is considered dangerous, as indicated by the signal word “Danger” and the GHS06 pictogram .
properties
IUPAC Name |
2-chloro-N-cyclopropylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-7(2-1-5-11-8)9(13)12-6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITZGZJSHGMLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400009 | |
Record name | 2-chloro-N-cyclopropylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropylnicotinamide | |
CAS RN |
25764-78-7 | |
Record name | 2-chloro-N-cyclopropylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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